

Protocol for Aspinonene Quantification by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546842

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Aspinonene is a fungal secondary metabolite, a polyketide, isolated from species such as *Aspergillus ochraceus*.^{[1][2]} With a molecular weight of 188.22 g/mol, its chemical structure includes an α,β -unsaturated ketone and other oxygen-containing functional groups that act as chromophores.^[1] These structural features make **aspinonene** suitable for quantification using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.^[1] This document provides a comprehensive protocol for the quantification of **aspinonene**, forming a solid foundation for method development and validation in research and drug development settings.

Quantitative Data Summary

While specific validated quantitative data for **aspinonene** is not widely available in public literature, the following table summarizes the typical performance characteristics of a validated HPLC-UV method for analogous terpenoid compounds.^[1] These values serve as a benchmark for the development and validation of a specific **aspinonene** quantification method.

Parameter	Typical Performance Characteristic
Linearity (R^2)	> 0.999
Precision (RSD)	< 2%
Accuracy (Recovery %)	95.50% - 105.81%
Limit of Detection (LOD)	0.08–0.65 µg/mL
Limit of Quantitation (LOQ)	Not Reported

Experimental Protocol

This protocol outlines the steps for quantifying **aspinonene** using an RP-HPLC system.

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[\[1\]](#)
- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[\[1\]](#)
- Analytical Balance: For accurate weighing of standards.[\[1\]](#)
- Glassware: Volumetric flasks, pipettes, and syringes.[\[1\]](#)
- Solvents: HPLC grade methanol, acetonitrile, and water.[\[1\]](#)
- Reference Standard: **Aspinonene** reference standard with a purity of ≥98%.[\[1\]](#)
- Filters: 0.22 µm or 0.45 µm pore size syringe filters.[\[1\]](#)

Chromatographic Conditions

A reversed-phase chromatographic method is recommended for **aspinonene** analysis. The following conditions are a good starting point and should be optimized for specific applications.

[\[1\]](#)

Parameter	Recommended Condition
HPLC Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	HPLC Grade Water
Mobile Phase B	HPLC Grade Methanol or Acetonitrile
Gradient Elution	A suggested gradient is: 0-15 min: 30% to 90% B 15-20 min: 90% B (hold) 20-21 min: 90% to 30% B 21-25 min: 30% B (equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	A starting wavelength of 210 nm is recommended. A full UV scan of the aspinonene standard should be performed to determine the wavelength of maximum absorbance (λ_{max}) for optimal sensitivity. [1]
Injection Volume	10 µL

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL):
 - Accurately weigh 10 mg of the **aspinonene** reference standard.[\[1\]](#)
 - Transfer it to a 10 mL volumetric flask.[\[1\]](#)
 - **Aspinonene** is soluble in methanol; dissolve and dilute to volume with methanol.[\[1\]](#)
 - Sonicate if necessary to ensure complete dissolution.[\[1\]](#)
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (e.g., 30% Methanol in Water).[\[1\]](#)

- A suggested calibration curve could include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[\[1\]](#)

Sample Preparation

The sample preparation method will vary depending on the sample matrix. A general procedure for a relatively clean sample is as follows:[\[1\]](#)

- Accurately weigh the sample containing **aspinonene**.[\[1\]](#)
- Extract **aspinonene** from the sample matrix using a suitable solvent like methanol. Sonication or vortexing can enhance extraction efficiency.[\[1\]](#)
- Centrifuge the extract to pellet any insoluble material.[\[1\]](#)
- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[\[1\]](#)
- The sample is now ready for injection into the HPLC system.[\[1\]](#)

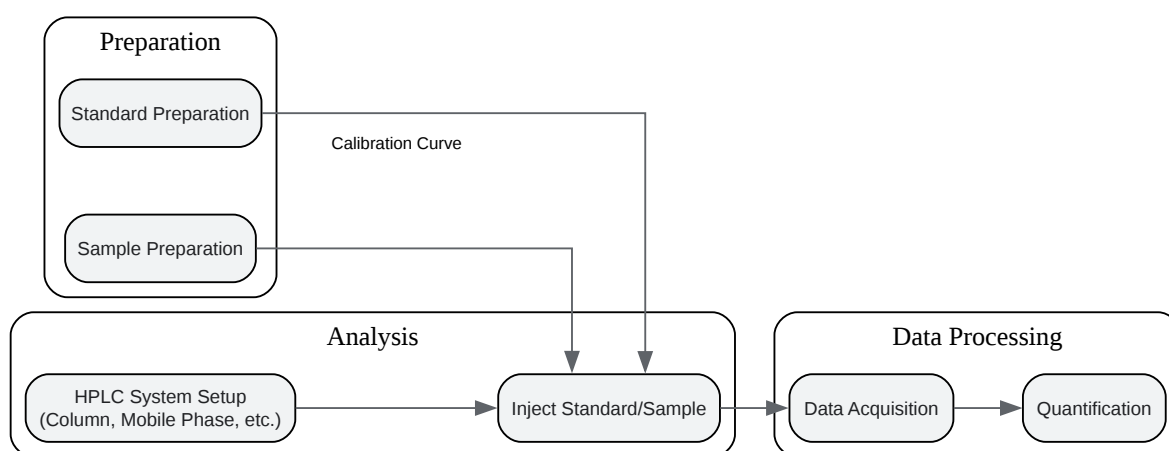
Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters to be established by the user include:[\[1\]](#)

- Specificity: The ability to accurately measure the analyte in the presence of other components.[\[1\]](#)
- Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[\[1\]](#)
- Range: The concentration interval where the method is precise, accurate, and linear.[\[1\]](#)
- Accuracy: The closeness of the results to the true value.[\[1\]](#)
- Precision: The degree of agreement among individual test results from multiple samplings of a homogeneous sample.[\[1\]](#)
- Limit of Detection (LOD): The lowest amount of analyte that can be detected.[\[1\]](#)

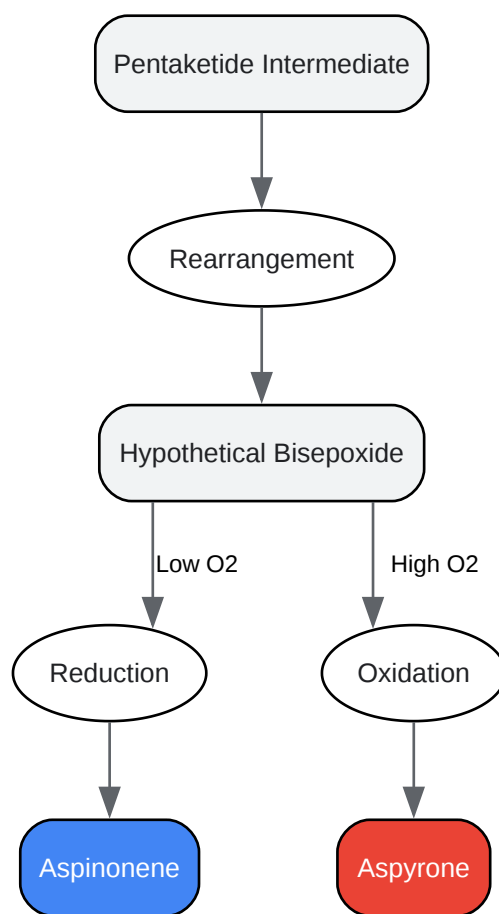
- Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with precision and accuracy.[1]
- Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[1]

Visualizations



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Caption: Experimental workflow for **aspinonene** quantification by HPLC.



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Caption: Proposed biosynthetic pathway of **aspinonene** and aspyrone.

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References

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